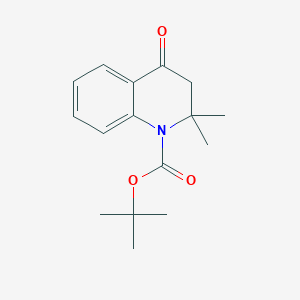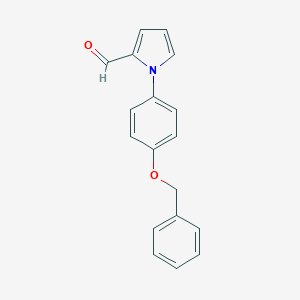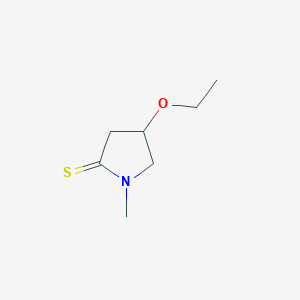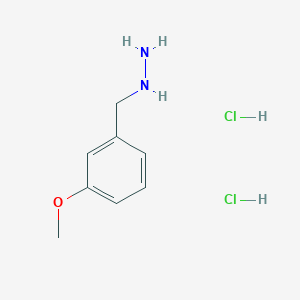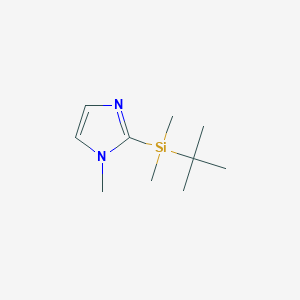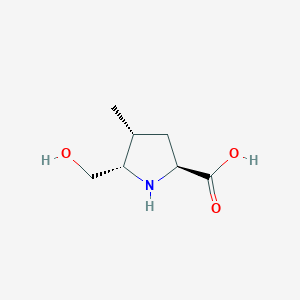
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of amino acids. This compound is commonly known as L-methionine sulfoximine or MSO. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes.
Mécanisme D'action
MSO inhibits glutamine synthetase by binding to the active site of the enzyme and blocking the conversion of glutamate and ammonia to glutamine. This leads to a decrease in the levels of glutamine in the cell, which can have a variety of effects on cellular metabolism and function.
Effets Biochimiques Et Physiologiques
MSO has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of glutamine synthetase in the regulation of glutamate levels in the brain, which is an important neurotransmitter involved in many physiological processes. MSO has also been used to study the role of glutamine synthetase in the regulation of ammonia levels in the liver, which is important for the detoxification of ammonia in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MSO in lab experiments is that it is a potent and specific inhibitor of glutamine synthetase. This allows researchers to selectively inhibit the activity of this enzyme and study its role in various biological processes. However, one of the limitations of using MSO is that it can have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer cells, where it has been shown to play a critical role in regulating cellular metabolism and survival. MSO has been used to study the effects of inhibiting glutamine synthetase in cancer cells, and there is potential for the development of MSO-based therapies for cancer treatment.
Another area of interest is the role of glutamine synthetase in neurodegenerative diseases, where it has been implicated in the regulation of glutamate levels in the brain. MSO has been used to study the effects of inhibiting glutamine synthetase in animal models of neurodegenerative diseases, and there is potential for the development of MSO-based therapies for these conditions.
Conclusion:
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a potent inhibitor of glutamine synthetase that has been widely used as a tool in scientific research to investigate the role of this enzyme in various biological processes. MSO has many potential applications in the study of cancer, neurodegenerative diseases, and other physiological processes. However, further research is needed to fully understand the effects of MSO on cellular metabolism and function, and to develop MSO-based therapies for the treatment of disease.
Méthodes De Synthèse
MSO can be synthesized using several methods, including the reaction of L-methionine with hydrogen peroxide, the reaction of L-methionine with sulfur dioxide and hydrogen peroxide, and the reaction of L-methionine with oxone. The most common method used for the synthesis of MSO is the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Applications De Recherche Scientifique
MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that plays a critical role in the metabolism of glutamine, which is an important amino acid involved in many physiological processes. MSO has been used to study the role of glutamine synthetase in the regulation of glutamine levels in the brain, liver, and other tissues.
Propriétés
Numéro CAS |
185017-71-4 |
|---|---|
Nom du produit |
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |
Clé InChI |
PKWPTJYOIPALSH-NGJCXOISSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |
SMILES |
CC1CC(NC1CO)C(=O)O |
SMILES canonique |
CC1CC(NC1CO)C(=O)O |
Synonymes |
L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



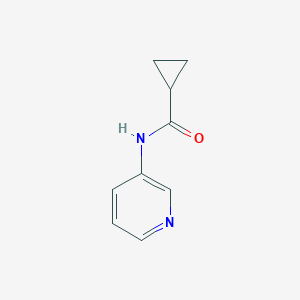


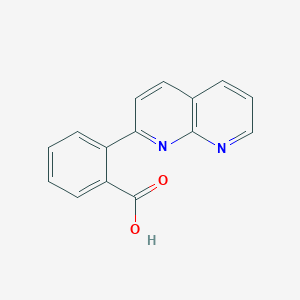
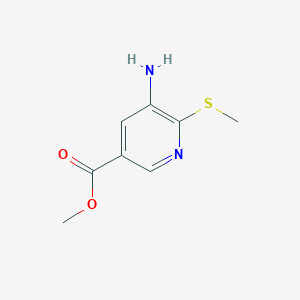

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
